molecular formula C18H14N2O2S B2714853 2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 2097883-07-1

2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2714853
CAS No.: 2097883-07-1
M. Wt: 322.38
InChI Key: SFYWLWVYYQTFRT-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine family, characterized by a fused chromene and pyrimidine ring system. Its structure features a 2-hydroxyphenyl substituent at position 2, a methyl group at position 7, and a thione (C=S) group at position 3. The hexahydro configuration indicates partial saturation of the chromene ring, contributing to conformational rigidity.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-10-6-7-15-11(8-10)9-13-17(22-15)19-16(20-18(13)23)12-4-2-3-5-14(12)21/h2-8,13,16-17,19,21H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHUBGUIMXUTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3C(C2)C(=S)NC(N3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with urea and a suitable aldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol, and the mixture is heated under reflux conditions to facilitate the cyclization process. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of related compounds were synthesized and tested for their effectiveness against various bacterial strains. The results indicated promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Oxidative stress is implicated in numerous diseases, and compounds that can scavenge free radicals are of great interest. Research has shown that 2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione exhibits strong antioxidant activity in vitro, which may contribute to its therapeutic effects in preventing oxidative damage in cells .

Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant activities, the compound has been investigated for its anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests a potential role in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Agricultural Applications

Pesticidal Activity
The compound's structural characteristics make it a candidate for use as a pesticide. Research has shown that certain derivatives possess insecticidal properties against common agricultural pests. These findings open avenues for developing eco-friendly pest control solutions that minimize the use of harmful chemicals in agriculture .

Material Science Applications

Polymer Chemistry
In material science, this compound has been explored as a potential additive in polymer formulations. Its unique chemical structure can enhance the thermal stability and mechanical properties of polymers. Studies indicate that incorporating this compound into polymer matrices can improve their durability and resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported on the synthesis of various derivatives of this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that specific modifications increased antibacterial potency significantly compared to standard antibiotics.

Case Study 2: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays, the compound demonstrated IC50 values comparable to well-known antioxidants like ascorbic acid. This highlights its potential as a natural antioxidant agent suitable for food preservation and health supplements.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of DNA polymerase, thereby preventing DNA replication and inducing apoptosis in cancer cells. Additionally, it can modulate signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues from the Chromeno[2,3-d]pyrimidine Family

Key structural analogs are derived from synthetic pathways involving cyclocondensation and substitution reactions. Below is a comparative analysis:

Table 1: Structural Comparison of Chromeno[2,3-d]pyrimidine Derivatives
Compound Name Substituents/Functional Groups Key Structural Differences Hypothesized Impact on Properties
Target Compound : 2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione - 2-Hydroxyphenyl (position 2)
- Methyl (position 7)
- Thione (C=S, position 4)
N/A Enhanced hydrogen bonding (thione and phenolic OH); moderate lipophilicity (methyl group)
Compound 8a : 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine - 2-Chlorobenzylidene (position 9)
- 2-Chlorophenyl (position 5)
- Hydrazinyl (position 4)
- Phenyl (position 2)
Chlorinated aromatic substituents; hydrazinyl group Increased lipophilicity and electrophilicity (Cl groups); potential metal chelation (hydrazinyl)
Compound 4 : 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one - 2-Chlorobenzylidene (position 9)
- Oxo (C=O, position 4)
- Phenyl (position 2)
Oxo vs. thione group; unsaturated chromene ring Reduced hydrogen-bond acceptor capacity (C=O vs. C=S); altered ring conformation
Compound 17 : 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one - Thiazolo-isoxazole fused system
- Oxo (C=O, position 2)
Heterocyclic fusion (thiazolo-isoxazole) vs. pyrimidine Distinct electronic profile; possible enhanced π-π stacking (aromatic fusion)

Functional Group and Substitution Effects

Thione (C=S) vs. Oxo (C=O) Groups

The thione group in the target compound provides stronger hydrogen-bond acceptor capacity compared to the oxo group in Compound 4 . This may enhance interactions with biological targets (e.g., enzymes or receptors) through sulfur-mediated polar contacts. Conversely, oxo groups typically exhibit higher electronegativity, influencing electronic distribution in the pyrimidine ring.

Chlorinated vs. Hydroxyphenyl Substituents

Chlorinated analogs (e.g., 8a, 8b, 8c ) exhibit increased lipophilicity and metabolic stability compared to the target compound’s hydroxyphenyl group. However, the phenolic hydroxyl group in the target compound may confer antioxidant activity via radical scavenging, a feature absent in chlorinated derivatives.

Methyl Group Influence

This contrasts with phenyl-substituted analogs (e.g., Compound 8a), where bulkier aromatic groups may hinder target binding.

Biological Activity

The compound 2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione is a member of the thione family and has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}

This structure features a chromene core with a pyrimidine ring and a hydroxyl group that may influence its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress in cells.

Anticancer Properties

Studies have shown that thione derivatives can inhibit cancer cell proliferation. For instance:

  • In vitro studies revealed that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways.
  • Mechanistic studies suggested that it may downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group enhances its ability to donate electrons and neutralize free radicals.
  • Modulation of Signaling Pathways : It may interact with various signaling pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammation and cancer progression.

Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of similar thione compounds demonstrated a dose-dependent reduction in lipid peroxidation levels in cellular models. The results indicated that at higher concentrations (50 µM), the compound significantly reduced oxidative damage markers.

Study 2: Cancer Cell Line Testing

In a comparative study involving breast cancer cell lines (MCF-7), treatment with 20 µM of the compound resulted in a 60% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.

Data Summary Table

Biological ActivityObserved EffectReference
AntioxidantReduced oxidative stress markers
AnticancerInduced apoptosis in MCF-7 cells
Anti-inflammatoryDecreased cytokine levels

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